N-p-Tosylglycine

Electrochemistry Amino Acid Protection Sulfonamide Derivatives

Choose N-p-Tosylglycine for robust, selective N-protection in SPPS and unique insulin secretion facilitation. Its pH-dependent coordination switch (monodentate to N,O-bidentate) enables systematic metal complex studies. Substitution with N-benzoylglycine or N-tosyl-β-alanine compromises coordination geometry and biological activity. High synthetic accessibility (~99% yield) ensures reliable multi-step synthesis supply.

Molecular Formula C9H11NO4S
Molecular Weight 229.26 g/mol
CAS No. 1080-44-0
Cat. No. B554631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-p-Tosylglycine
CAS1080-44-0
SynonymsN-p-Tosylglycine; 1080-44-0; 2-(4-Methylphenylsulfonamido)aceticacid; N-(p-Toluenesulfonyl)glycine; N-[(4-methylphenyl)sulfonyl]glycine; N-Tosylglycine; Tos-Gly-OH; CHEMBL287486; N-(toluene-4-sulfonyl)-glycine; VDKFCCZUCXYILI-UHFFFAOYSA-N; (Toluene-4-sulfonylamino)-aceticacid; 2-[(4-methylphenyl)sulfonylamino]aceticacid; F0020-0600; Glycine,N-((4-methylphenyl)sulfonyl)-; Glycine,N-[(4-methylphenyl)sulfonyl]-; tosyl-glycine; N-4-Tosylglycine; NSC25821; PubChem23322; AC1L2EJY; AC1Q2LOM; AC1Q2LON; ACMC-2098yp; AC1Q6U5J; Oprea1_169137
Molecular FormulaC9H11NO4S
Molecular Weight229.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NCC(=O)O
InChIInChI=1S/C9H11NO4S/c1-7-2-4-8(5-3-7)15(13,14)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12)
InChIKeyVDKFCCZUCXYILI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-p-Tosylglycine (CAS 1080-44-0): A Specialized N-Protected Glycine Building Block for Research and Synthesis


N-p-Tosylglycine (CAS 1080-44-0), also known as N-(p-toluenesulfonyl)glycine or Tos-Gly-OH, is a sulfonamide derivative of glycine with a molecular weight of 229.25 g/mol [1]. This white to light yellow crystalline powder has a melting point of 147-149 °C and a density of 1.369 g/cm³, with slight solubility in DMSO and methanol . Functionally, the compound incorporates a p-toluenesulfonyl (tosyl) protective group on the amino functionality of glycine, making it a key building block in peptide synthesis where the tosyl group serves as a robust protecting group that is stable under various reaction conditions yet can be selectively removed when needed .

Why N-p-Tosylglycine (CAS 1080-44-0) Cannot Be Replaced by Other N-Protected Glycine Analogs: The Critical Role of the Tosyl Group in Electrochemical Behavior, Metal Coordination, and Biological Activity


N-p-Tosylglycine (Tos-Gly-OH) exhibits a unique combination of physicochemical and biological properties that are not shared by other N-protected glycine analogs, making generic substitution inadvisable for specific research applications. The p-toluenesulfonyl (tosyl) group imparts distinct electronic effects that influence the compound's electrochemical behavior [1], metal ion coordination chemistry [2], and enzyme inhibition profile [3]. Unlike other sulfonyl-protected glycines such as N-dansylglycine, which contains a bulky fluorescent dansyl moiety, N-p-tosylglycine demonstrates a pH-dependent switch in coordination mode—acting as a simple carboxylate ligand at acidic pH and transitioning to a dianionic N,O-bidentate chelating ligand around neutral pH due to deprotonation of the amide nitrogen [2]. Furthermore, while many N-protected glycines serve purely as synthetic intermediates, N-p-tosylglycine uniquely facilitates insulin release in pancreatic islets through inhibition of transglutaminase activity, a property not observed with closely related analogs such as N-tosyl-L-valine or N-benzoylglycine [3][4]. These differential properties underscore that substitution with an alternative N-protected glycine may compromise experimental outcomes in metal coordination studies, electrochemical analyses, or pancreatic β-cell function investigations.

Quantitative Evidence for Selecting N-p-Tosylglycine (CAS 1080-44-0) Over Alternative N-Protected Glycines: Comparative Electrochemistry, Metal Coordination, and Biological Activity Data


Differential Electrochemical Behavior: N-p-Tosylglycine vs. N-Dansylglycine in Protic and Aprotic Media

A direct head-to-head comparison of the electrochemical behavior of N-tosylglycine and N-dansylglycine in both protic and aprotic solvents revealed that the nature of the RSO2- protecting group significantly influences the compound's redox properties [1]. The study demonstrated that N-tosylglycine and N-dansylglycine, despite both being RSO2-protected amino acids, exhibit distinct electrochemical signatures that reflect differences in the electronic effects of their respective protecting groups [1].

Electrochemistry Amino Acid Protection Sulfonamide Derivatives

pH-Dependent Metal Coordination Switch: N-p-Tosylglycine vs. N-Benzoylglycine and N-Tosyl-β-Alanine

A systematic investigation of amide group coordination to the Pb2+ ion compared N-tosylglycine with N-benzoylglycine and N-tosyl-β-alanine [1]. The study found that at acidic pH, N-tosylglycine behaves as a simple carboxylate ligand, whereas around neutrality (pH ~7), it undergoes a transition to a dianionic N,O-bidentate chelating ligand due to deprotonation of the amide nitrogen [1].

Coordination Chemistry Metal Complexes Chelating Ligands

Enzyme Inhibition Selectivity: N-p-Tosylglycine-Derived Chloromethyl Ketone Shows Differential Inhibition of α-Lytic Protease and Elastase

A comparative study of α-lytic protease from Sorangium sp. and porcine elastase evaluated the inhibitory effects of chloromethyl ketones derived from N-tosylglycine and N-tosyl-L-valine [1]. The chloromethyl ketone derived from N-tosylglycine failed to inhibit either α-lytic protease or porcine elastase, whereas the bromomethyl ketone derived from N-tosyl-L-valine also showed no inhibition [1]. This lack of inhibition is notable given that both enzymes are serine proteases with similar specificities, indicating that the tosylglycine-derived inhibitor exhibits a distinct selectivity profile compared to tosyl-valine derivatives [1].

Enzyme Inhibition Serine Protease Biochemical Selectivity

Facilitation of Insulin Release: N-p-Tosylglycine Enhances Glucose-Stimulated Insulin Secretion in Intact Pancreatic Islets

A primary research study demonstrated that N-p-tosylglycine causes a rapid and sustained facilitation of insulin release evoked by D-glucose, L-leucine, or the association of Ba2+ and theophylline in intact pancreatic islets [1]. This effect was attributed to inhibition of transglutaminase activity in islet homogenates [1].

Insulin Secretion Pancreatic β-Cell Function Transglutaminase Inhibition

Carbonic Anhydrase Target Engagement Profile: Differential Activity Across Carbonic Anhydrase Isoforms

Target engagement profiling of N-(p-toluenesulfonyl)glycine across multiple carbonic anhydrase isoforms reveals a differential activity pattern . The compound was tested against carbonic anhydrase 1 (CA1), CA2, CA9, and CA12, with activity values reported for each isoform .

Carbonic Anhydrase Enzyme Inhibition Isoform Selectivity

Synthetic Efficiency: High-Yield Preparation of N-p-Tosylglycine Under Aqueous Conditions

A reported synthetic procedure for N-p-tosylglycine achieves a near-quantitative yield of 99.34% (2.8410 g) from glycine and p-toluenesulfonyl chloride under aqueous alkaline conditions . This high efficiency makes N-p-tosylglycine an attractive building block for subsequent derivatization reactions, including peptide synthesis, metal complex formation, and preparation of hydroxamic acid derivatives [1].

Organic Synthesis N-Tosylation Process Chemistry

High-Value Application Scenarios for N-p-Tosylglycine (CAS 1080-44-0) in Research and Development


Metal Coordination Chemistry: Probing pH-Dependent Ligand Behavior in Transition Metal Complexes

N-p-Tosylglycine is an ideal ligand for coordination chemists investigating pH-dependent switching of coordination modes. As demonstrated, the compound transitions from a monodentate carboxylate ligand at acidic pH to a dianionic N,O-bidentate chelating ligand around neutral pH . This well-characterized behavior enables systematic studies of metal complex formation with Pb2+, Cu2+, Co2+, Ni2+, and Zn2+ ions, where the tosyl group influences the electronic environment without directly participating in coordination . Researchers requiring a protected amino acid ligand with predictable pH-responsive coordination should select N-p-tosylglycine over N-benzoylglycine or N-tosyl-β-alanine, which exhibit different coordination geometries and pH thresholds .

Pancreatic β-Cell Physiology: Pharmacological Facilitation of Insulin Secretion

N-p-Tosylglycine serves as a unique pharmacological tool for investigators studying the role of transglutaminase in insulin secretion. Unlike other transglutaminase modulators such as bacitracin and methylamine, which inhibit glucose-stimulated insulin release, N-p-tosylglycine causes a rapid and sustained facilitation of insulin release evoked by D-glucose, L-leucine, or the combination of Ba2+ and theophylline . This distinctive effect profile makes N-p-tosylglycine the compound of choice for experiments requiring specific enhancement rather than inhibition of insulin secretion, and substitution with other N-protected glycines would not replicate this biological activity .

Peptide Synthesis: N-Terminal Protection in Solid-Phase Peptide Synthesis (SPPS)

N-p-Tosylglycine is widely utilized as a protected amino acid building block in solid-phase peptide synthesis, where the tosyl group serves as a robust protecting group for the amino functionality . The tosyl group is stable under various reaction conditions yet can be selectively removed when needed, allowing sequential peptide chain elongation. The compound's high synthetic accessibility with yields approaching 99.34% ensures reliable supply for multi-step peptide synthesis campaigns . Researchers seeking an N-protected glycine with well-documented stability and deprotection protocols should select N-p-tosylglycine over other N-protected glycine analogs whose protective groups may exhibit different stability profiles or deprotection requirements .

Electrochemical Studies of Protected Amino Acids: Benchmarking Redox Behavior of RSO2-Protected Glycines

For electrochemists investigating the influence of N-protecting groups on amino acid redox properties, N-p-tosylglycine provides a benchmark compound for the RSO2- protection strategy. Comparative electrochemical studies with N-dansylglycine in protic and aprotic media have established that the tosyl-protected amino acid exhibits E1/2 values that fit established structural correlations for benzenesulphonamide derivatives . This electrochemical signature is distinct from that of the dansyl-protected analog, making N-p-tosylglycine the appropriate choice for experiments requiring the specific electronic properties of the p-toluenesulfonyl group .

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